molecular formula C19H15NO5 B2394375 ethyl 4-(2-oxo-2H-chromene-3-amido)benzoate

ethyl 4-(2-oxo-2H-chromene-3-amido)benzoate

Cat. No.: B2394375
M. Wt: 337.3 g/mol
InChI Key: MISJYZJMFQOBPG-UHFFFAOYSA-N
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Description

Ethyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate is a chemical compound that belongs to the class of chromene derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound is characterized by its molecular formula C19H15NO5 and a molecular weight of 337.33 .

Scientific Research Applications

Ethyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate typically involves the reaction of 4-aminobenzoic acid with 2-oxo-2H-chromene-3-carboxylic acid, followed by esterification with ethanol. The reaction conditions often require the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of Ethyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides and esters.

Comparison with Similar Compounds

Ethyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate can be compared with other chromene derivatives such as:

    Ethyl 2-oxo-2H-chromene-3-carboxylate: Similar in structure but lacks the amide linkage.

    3-Hetaryl-2-oxo-2H-chromenes: Differ in the substitution pattern on the chromene ring.

The uniqueness of Ethyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate lies in its specific amide linkage, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[(2-oxochromene-3-carbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5/c1-2-24-18(22)12-7-9-14(10-8-12)20-17(21)15-11-13-5-3-4-6-16(13)25-19(15)23/h3-11H,2H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISJYZJMFQOBPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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